(Z)-1-t-Butoxyhex-3-ene
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Overview
Description
(Z)-1-t-Butoxyhex-3-ene is an organic compound characterized by the presence of a t-butoxy group attached to a hexene chain The (Z) notation indicates the specific geometric configuration of the double bond, where the highest priority substituents on each carbon of the double bond are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-t-Butoxyhex-3-ene typically involves the reaction of a suitable hexene precursor with a t-butoxy group donor under controlled conditions. One common method is the alkylation of hex-3-ene with t-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-t-Butoxyhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The t-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Produces alcohols or ketones depending on the reaction conditions.
Reduction: Yields saturated hexane derivatives.
Substitution: Results in the formation of various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
(Z)-1-t-Butoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-1-t-Butoxyhex-3-ene involves its interaction with molecular targets through its functional groups. The t-butoxy group can participate in hydrogen bonding and van der Waals interactions, while the double bond can undergo addition reactions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-t-Butoxyhex-3-ene: The (E) isomer has the highest priority substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-t-Butoxyhexane: A saturated analog without the double bond, exhibiting different reactivity.
1-t-Butoxy-3-hexanol: An alcohol derivative with different functional group reactivity.
Uniqueness
(Z)-1-t-Butoxyhex-3-ene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H20O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(Z)-1-[(2-methylpropan-2-yl)oxy]hex-3-ene |
InChI |
InChI=1S/C10H20O/c1-5-6-7-8-9-11-10(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6- |
InChI Key |
JNDCGTDRFXSTTE-SREVYHEPSA-N |
Isomeric SMILES |
CC/C=C\CCOC(C)(C)C |
Canonical SMILES |
CCC=CCCOC(C)(C)C |
Origin of Product |
United States |
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